molecular formula C14H8Cl2N2O B4070938 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one

2-(3,4-dichlorophenyl)phthalazin-1(2H)-one

Cat. No.: B4070938
M. Wt: 291.1 g/mol
InChI Key: LTOSWPASZHWQAN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)phthalazin-1(2H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the phthalazin-1(2H)-one scaffold, which is recognized as a remarkable and privileged structure in the development of bioactive molecules . This core scaffold is a common feature in compounds exhibiting a wide spectrum of pharmacological activities, making it an attractive starting point for the design of new therapeutic agents . Research into phthalazinone derivatives has highlighted their potential in various fields, particularly in oncology. The phthalazinone core is a key structural component in several known antitumor agents, including PARP (poly ADP ribose polymerase) inhibitors . The strategic substitution at the N2 and C4 positions of the phthalazinone ring is known to be critical for modulating biological activity and selectivity against specific cancer cell lines . The presence of the 3,4-dichlorophenyl substituent in this compound is a noteworthy feature, as halogenated aromatic groups often influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable intermediate for researchers engaged in structure-activity relationship (SAR) studies, molecular hybridization strategies, and the synthesis of novel hybrid molecules for biological evaluation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-12-6-5-10(7-13(12)16)18-14(19)11-4-2-1-3-9(11)8-17-18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOSWPASZHWQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 3,4-dichlorobenzoyl chloride with phthalazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution under specific conditions:

Cyclization and Heterocycle Formation

The phthalazinone scaffold undergoes cyclization to form fused heterocycles:

  • Triazole/Thiadiazine Derivatives :
    Reaction with hydrazine hydrate followed by carbon disulfide (CS₂) and phenacyl bromide generates 1,2,4-triazolo[3,4-b] thiadiazines. Cyclization is confirmed by the absence of NH₂ signals in ¹H NMR and new S–CH₂ resonances at δ 3.8 ppm .
    Key Conditions :

    ReagentSolventTemperatureProduct
    CS₂/KOHEthanolReflux1,3,4-Thiadiazine derivatives
    Phenacyl bromideDMF80°CTriazolo-thiadiazine hybrids

Oxidative Cross-Coupling

The compound participates in tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling:

  • C(sp³)–O Bond Formation :
    Reaction with 4-bromoacetophenone under TBHP catalysis produces bis-phthalazinone derivatives via radical intermediates. HRMS and ¹³C NMR confirm dimeric structures with ketone bridges .
    Example Product :
    4,4’-((2-oxo-2-phenylethane-1,1-diyl)bis(oxy))bis(2-phenylphthalazin-1(2H)-one)\text{4,4'-((2-oxo-2-phenylethane-1,1-diyl)bis(oxy))bis(2-phenylphthalazin-1(2H)-one)}

    • ¹H NMR (CDCl₃): δ 7.3–8.1 (m, aromatic), 5.3 (s, CH₂)

    • MS: m/z 587 [M⁺]

Alkylation and Acylation

The NH group in the phthalazinone ring undergoes alkylation:

  • Ethyl Chloroacetate Alkylation :
    Treatment with ethyl chloroacetate in anhydrous acetone yields ethyl [4-(3,4-dichlorophenyl)-1-oxophthalazin-2(1H)-yl]acetate. IR spectra show a new ester C=O stretch at 1715 cm⁻¹ .
    Mechanism : SN2 displacement facilitated by K₂CO₃.

Reductive Transformations

Limited reduction studies exist, but sodium borohydride (NaBH₄) selectively reduces the ketone group in hybrid derivatives while preserving the dichlorophenyl moiety .

Glycosylation Reactions

The phthalazinone hydroxyl group reacts with acetylated sugars under Lewis acid catalysis:

  • Ribofuranoside Conjugation :
    Reaction with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and SnCl₄ yields glycosylated phthalazinones. ¹H NMR confirms β-anomeric configuration (J = 6.8 Hz) .

Biological Activity Correlations

Derivatives show enhanced bioactivity post-modification:

  • Selenium analogs exhibit anticancer activity (IC₅₀ = 2.1–8.7 μM against MCF-7) .

  • Thiadiazine hybrids demonstrate antimicrobial efficacy (MIC = 12.5 μg/mL against S. aureus) .

This compound’s versatility in forming pharmacologically relevant hybrids underscores its utility in medicinal chemistry. Further exploration of its catalytic and asymmetric reactions remains an open research frontier.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity. For example, derivatives of phthalazinones have been reported to exhibit anti-proliferative effects against human tumor cell lines, suggesting a promising avenue for cancer therapeutics .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Research indicates that phthalazinone derivatives can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. This mechanism positions them as potential candidates for developing new antibacterial agents .

3. σ1 Receptor Ligands
Studies have identified this compound as a ligand for the sigma-1 receptor, which is implicated in various neurological disorders. Its high affinity for this receptor suggests potential therapeutic applications in treating conditions such as depression and anxiety .

Material Science Applications

1. Polymer Synthesis
This compound serves as a building block in synthesizing high-performance polymers, particularly poly(arylene ether ketone)s. These polymers are known for their thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .

2. Coatings and Membranes
Due to its chemical stability and resistance to harsh environments, this compound is used in developing advanced materials such as coatings and membranes. These materials are vital in various industrial applications where durability and performance are critical .

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of phthalazinone derivatives, researchers synthesized several compounds based on this compound. The results showed that specific modifications to the structure significantly enhanced their anti-proliferative effects against breast cancer cell lines .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that derivatives exhibited varying degrees of inhibition, with some showing effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations

The position and type of substituents significantly influence biological activity and physicochemical properties:

Compound Name Substituents Key Features Biological Activity Reference
2-(3,4-Dichlorophenyl)phthalazin-1(2H)-one 3,4-Dichlorophenyl High thermal stability; electron-withdrawing groups enhance reactivity Anticancer, enzyme inhibition
4-(3-Chlorophenyl)-2H-phthalazin-1-one 3-Chlorophenyl Reduced steric hindrance compared to dichloro derivatives Moderate antimicrobial activity
2-(3-Bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one Bromophenyl, oxadiazole Bromine increases lipophilicity; oxadiazole enhances metabolic stability Potent anticancer activity

Key Insights :

  • Chlorine Position: The 3,4-dichloro substitution in the target compound provides stronger electron-withdrawing effects than monosubstituted analogues, enhancing interactions with hydrophobic enzyme pockets .
  • Heterocyclic Additions : Incorporation of oxadiazole (e.g., ) introduces hydrogen-bonding capabilities, improving binding affinity to biological targets like kinases .

Core Structure Modifications

Phthalazinone vs. Pyrimidinone and Oxadiazole Derivatives

Phthalazinones are compared to other heterocyclic cores to highlight structural influences on activity:

Compound Class Core Structure Key Functional Groups Notable Activity Reference
Phthalazinone Bicyclic N-heterocycle Dichlorophenyl, methyl Enzyme inhibition (e.g., PDE4)
Benzothieno[2,3-d]pyrimidin-4(3H)-one Fused thieno-pyrimidine Sulfur atom, chloro groups Antifungal, antiparasitic
Oxadiazol-phthalazinone Phthalazinone + oxadiazole Oxadiazole ring Enhanced cytotoxicity (IC50 ~1.56 µM)

Key Insights :

  • The phthalazinone core offers a rigid planar structure ideal for π-π stacking in enzyme active sites, while oxadiazole derivatives (e.g., ) exhibit superior cytotoxicity due to additional hydrogen-bonding sites .

Key Insights :

  • The target compound's dichlorophenyl group contributes to superior thermal stability compared to hydrazine derivatives .
  • Oxadiazole-containing phthalazinones show enhanced cytotoxicity, likely due to synergistic effects between the oxadiazole and phthalazinone moieties .

Biological Activity

2-(3,4-Dichlorophenyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology and anti-inflammatory treatments. The following sections will explore its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 3,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. This reaction leads to the formation of the phthalazinone core, which is crucial for its biological activity.

Key Structural Features:

  • Phthalazinone Core : The core structure is essential for interaction with biological targets.
  • Dichloro Substitution : The presence of chlorine atoms enhances lipophilicity and may influence receptor binding affinities.

Biological Activities

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that derivatives of phthalazinones, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation across multiple cancer types. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various human tumor cell lines .

Anti-inflammatory Effects

Phthalazinone derivatives are known to possess anti-inflammatory properties. They act by inhibiting key pathways involved in inflammation, such as the NF-kB signaling pathway. This mechanism has been linked to reduced expression of pro-inflammatory cytokines .

Antimicrobial Properties

The antimicrobial activity of phthalazinone derivatives has been documented, showing effectiveness against both bacterial and fungal strains. For example, compounds related to this compound have demonstrated inhibitory effects against pathogenic fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of phthalazinones. The introduction of electron-withdrawing groups (like chlorine) tends to enhance potency by stabilizing the compound's interaction with biological targets .

SubstituentActivity Impact
Chlorine (Cl)Increases lipophilicity and receptor affinity
Methyl (CH₃)Modest increase in activity
Hydroxyl (OH)Potentially enhances solubility but may reduce potency

Case Studies

  • Anticancer Efficacy : A study evaluating various phthalazinone derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 5 µM .
  • Anti-inflammatory Mechanism : In vitro studies indicated that this compound could inhibit TNF-alpha-induced NF-kB activation in macrophages, leading to decreased levels of inflammatory markers .
  • Antimicrobial Testing : A series of tests revealed that derivatives with a similar structure displayed potent antifungal activity against Cryptococcus neoformans, suggesting potential for therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,4-dichlorophenyl)phthalazin-1(2H)-one?

  • Methodology : The compound can be synthesized via multi-step protocols, starting from phthalic anhydride derivatives. A common approach involves:

  • Step 1 : Formation of the phthalazinone core via cyclization of hydrazine derivatives with substituted benzoyl chlorides.
  • Step 2 : Introduction of the 3,4-dichlorophenyl group via nucleophilic substitution or acylation under basic conditions (e.g., using 3,4-dichlorobenzoyl chloride and a benzodiazepine-like intermediate) .
  • Key parameters : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., K₂CO₃). Yield optimization requires careful control of stoichiometry and purification via column chromatography .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm aromatic proton environments (e.g., phthalazinone ring protons at δ 7.5–8.5 ppm) and substituent integration.
  • IR : Identify carbonyl stretching frequencies (C=O at ~1680 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C14_{14}H8_8Cl2_2N2_2O: ~307 Da) .

Q. What are standard protocols for crystallographic characterization?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry.

  • Crystallization : Use slow evaporation in ethanol or DCM/hexane mixtures.
  • Data Collection : Resolve bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles between the dichlorophenyl and phthalazinone moieties. Compare with reported structures (e.g., 2-phenyl analogs) .

Advanced Research Questions

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Introduction : Modify the phthalazinone core via alkylation, acylation, or Suzuki coupling. For example:
  • Allylation : React with allyl bromide/K2_2CO3_3 to introduce alkenyl groups at the N-position .
  • Oxadiazole Derivatives : Synthesize analogs with 1,3,4-oxadiazole side chains to enhance bioactivity .
  • SAR Analysis : Test derivatives for fluorescence properties (e.g., Fe3+^{3+} sensing) or enzyme inhibition using dose-response assays .

Q. What strategies resolve contradictions in spectral or crystallographic data?

  • Methodology :

  • Data Cross-Validation : Combine XRD with DFT calculations to reconcile bond-length discrepancies.
  • Dynamic NMR : Investigate conformational flexibility if proton splitting patterns deviate from expectations .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., dichlorophenyl regioisomers) that may skew results .

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps or frontier molecular orbitals.
  • Molecular Docking : Simulate interactions with biological targets (e.g., metalloenzymes) using AutoDock Vina. Validate with experimental fluorescence quenching data for metal ion binding .

Q. What are the challenges in designing fluorescence-based assays for metal ion detection?

  • Methodology :

  • Selectivity Screening : Test the compound against a panel of metal ions (e.g., Fe2+^{2+}, Cu2+^{2+}, Zn2+^{2+}) in buffered solutions.
  • Quenching Mechanisms : Use Stern-Volmer plots to distinguish static vs. dynamic quenching. For Fe3+^{3+}, observe a linear correlation between concentration and fluorescence intensity reduction (limit of detection ~107^{-7} M) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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